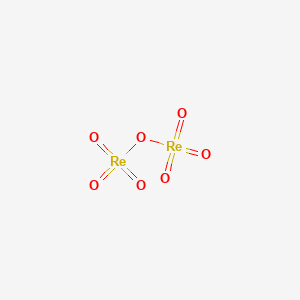
2-Phenyl-1,3-oxazol-4-carbonylchlorid
Übersicht
Beschreibung
2-Phenyl-1,3-oxazole-4-carbonyl chloride (POCl) is a chemical compound that is widely used in scientific research. It is a versatile compound that can be used in various applications, including organic synthesis, biochemistry, and medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
Rolle in der organischen Synthese
Oxazole, einschließlich 2-Phenyl-1,3-oxazol-4-carbonylchlorid, sind eine wichtige Klasse biologisch aktiver Verbindungen in der pharmazeutischen Chemie . Sie gelten als die Hauptstruktur vieler biologisch aktiver Verbindungen . Daher ist die Entwicklung effizienter und umweltfreundlicher katalytischer Systeme zur Herstellung von Oxazolderivaten ein zentrales Forschungsthema in der organischen Synthese .
Verwendung von magnetischen Nanokompositen
Im letzten Jahrzehnt erlebte die Chemie, insbesondere die organische Synthese, eine gewaltige Revolution im Bereich der Verwendung magnetischer Nanokomposite als Katalysator . Magnetische Nanopartikel weisen nicht nur eine hohe Stabilität auf, sondern ihre Oberfläche kann auch leicht modifiziert werden, und mit dieser Methode kann ein effizienter Katalysator hergestellt werden .
Biologische und medizinische Eigenschaften
Oxazole wurden ausgiebig auf ihre vielen biologischen und pharmakologischen Aktivitäten untersucht und sind von großer Bedeutung in der medizinischen Chemie . Oxazolderivate haben sich gezeigt, dass sie eine breite Palette pharmakologischer Eigenschaften aufweisen, darunter antibakterielle, antifungale, antivirale, krebshemmende und entzündungshemmende Wirkungen .
Vorkommen in Medikamenten
Einige Beispiele für Medikamente, die einen Oxazolring enthalten, sind Oxaprozin (ein entzündungshemmendes Medikament), Voriconazol (ein Antimykotikum) und Sunitinib (ein Krebsmedikament) . Das Vorhandensein eines Oxazolrings in diesen Medikamenten ist oft mit ihrer Fähigkeit verbunden, an bestimmte biologische Ziele zu binden und ihre therapeutischen Wirkungen auszuüben .
Rolle in der Landwirtschaft
Verbindungen, die eine wünschenswerte biologische Aktivität aufweisen, umfassen heterocyclische Einheiten wie 1,3,4-Oxadiazole <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" view
Safety and Hazards
Zukünftige Richtungen
The synthesis of oxazoles, including “2-Phenyl-1,3-oxazole-4-carbonyl chloride”, is a topic of ongoing research. Future directions may include the development of more efficient and sustainable synthesis methods . Additionally, the exploration of the biological activities of oxazoles could be a potential area of future research .
Wirkmechanismus
Target of Action
Oxazole derivatives are known to interact with a wide range of biological targets due to their heterocyclic nature .
Mode of Action
It’s known that 1° benzylic halides typically react via an sn2 pathway, while 2° and 3° benzylic halides typically react via an sn1 pathway, via the resonance-stabilized carbocation .
Biochemical Pathways
Oxazole derivatives are known to be involved in a variety of biochemical reactions, including direct arylation and alkenylation .
Eigenschaften
IUPAC Name |
2-phenyl-1,3-oxazole-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO2/c11-9(13)8-6-14-10(12-8)7-4-2-1-3-5-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQNBLEXRJFCKSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CO2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40372733 | |
| Record name | 2-Phenyl-1,3-oxazole-4-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40372733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1204-70-2 | |
| Record name | 2-Phenyl-1,3-oxazole-4-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40372733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,2'-[[3-Acetamido-4-[(4-nitrophenyl)azo]phenyl]imino]diethyl diacetate](/img/structure/B75578.png)












